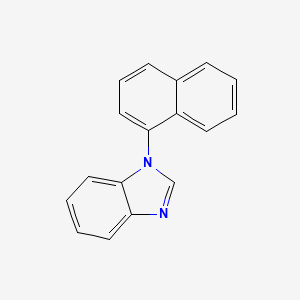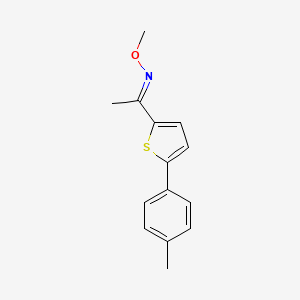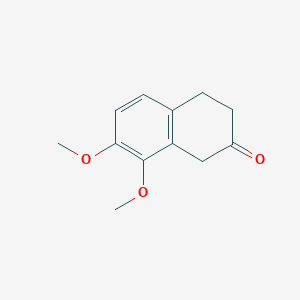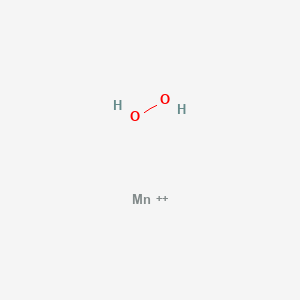
Hydrogen peroxide;manganese(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrogen peroxide;manganese(2+) is a compound that involves the interaction between hydrogen peroxide (H₂O₂) and manganese ions (Mn²⁺). Hydrogen peroxide is a well-known oxidizing agent, while manganese ions can act as catalysts in various chemical reactions. This combination is particularly significant in catalysis and oxidation processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrogen peroxide can be synthesized through the anthraquinone process, which involves the hydrogenation of anthraquinone followed by oxidation to produce hydrogen peroxide. Manganese ions can be introduced into the system by dissolving manganese salts, such as manganese sulfate (MnSO₄), in water.
Industrial Production Methods
Industrially, hydrogen peroxide is produced using the anthraquinone process, which is efficient and scalable. Manganese ions are typically added in the form of manganese dioxide (MnO₂) or manganese sulfate (MnSO₄) to catalyze various reactions involving hydrogen peroxide.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Hydrogen peroxide acts as an oxidizing agent, converting substances to higher oxidation states.
Reduction: In some reactions, hydrogen peroxide can be reduced to water.
Decomposition: Hydrogen peroxide decomposes into water and oxygen, especially in the presence of catalysts like manganese dioxide.
Common Reagents and Conditions
Catalysts: Manganese dioxide (MnO₂) is commonly used to catalyze the decomposition of hydrogen peroxide.
Conditions: Reactions typically occur under mild conditions, but the presence of catalysts can significantly accelerate the reaction rates.
Major Products
Water (H₂O): A common product when hydrogen peroxide is reduced.
Oxygen (O₂): Produced during the decomposition of hydrogen peroxide.
Wissenschaftliche Forschungsanwendungen
Chemistry
Hydrogen peroxide;manganese(2+) is used in various oxidation reactions, including the synthesis of organic compounds and the degradation of pollutants.
Biology
In biological systems, manganese peroxidase enzymes utilize hydrogen peroxide to oxidize manganese ions, which play a role in lignin degradation and other metabolic processes.
Medicine
Hydrogen peroxide is used as a disinfectant and antiseptic. Manganese ions are essential trace elements in the human body, involved in enzyme function and bone formation.
Industry
The combination is used in the paper and pulp industry for bleaching processes and in wastewater treatment to degrade organic pollutants.
Wirkmechanismus
Hydrogen peroxide decomposes into water and oxygen in the presence of manganese dioxide, which acts as a catalyst. The manganese ions facilitate the breakdown of hydrogen peroxide by lowering the activation energy required for the reaction. This process involves the transfer of electrons and the formation of reactive oxygen species, which can oxidize various substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium permanganate (KMnO₄): A strong oxidizing agent used in similar oxidation reactions.
Sodium percarbonate (Na₂CO₃·1.5H₂O₂): A compound that releases hydrogen peroxide upon dissolution in water.
Uniqueness
Hydrogen peroxide;manganese(2+) is unique due to its catalytic properties and the ability to generate reactive oxygen species efficiently. Unlike potassium permanganate, which is a strong oxidizer, hydrogen peroxide can act as both an oxidizing and reducing agent, providing versatility in various chemical reactions.
Eigenschaften
CAS-Nummer |
90342-66-8 |
|---|---|
Molekularformel |
H2MnO2+2 |
Molekulargewicht |
88.953 g/mol |
IUPAC-Name |
hydrogen peroxide;manganese(2+) |
InChI |
InChI=1S/Mn.H2O2/c;1-2/h;1-2H/q+2; |
InChI-Schlüssel |
YVSYAAJJSNYBHW-UHFFFAOYSA-N |
Kanonische SMILES |
OO.[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14357309.png)
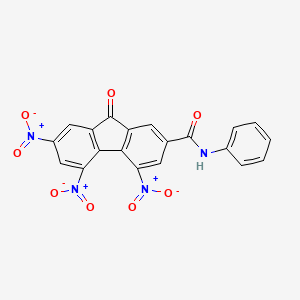
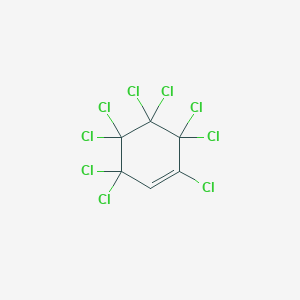


![[3-(Methanesulfinyl)propoxy]benzene](/img/structure/B14357351.png)
![4-Chloro-1-oxo-2-[(1-oxo-1lambda~5~-quinolin-2-yl)methyl]-1lambda~5~-quinoline](/img/structure/B14357352.png)
![1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene]](/img/structure/B14357360.png)
![1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14357382.png)
